molecular formula C11H14N2OS B13170675 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13170675
M. Wt: 222.31 g/mol
InChI Key: LDQPENHHFXPGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₄N₂OS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a morpholine ring substituted with a methylthio group and a pyridine ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of 2-methylthiomorpholine with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also interact with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: A simpler analog without the morpholine and methylthio groups.

    2-Methylthiomorpholine: Lacks the pyridine and aldehyde functionalities.

    6-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom instead of the methylthio group.

Uniqueness

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the pyridine ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-(2-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-9-7-13(4-5-15-9)11-3-2-10(8-14)6-12-11/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

LDQPENHHFXPGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCS1)C2=NC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.